
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic organic compound that belongs to the class of thiopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amination reactions using reagents such as ammonia or amines.
Attachment of the trimethoxyphenyl group: This can be done via electrophilic aromatic substitution or coupling reactions.
Incorporation of dicarbonitrile groups: This step might involve the use of nitrile-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitrile groups to amines or other functional groups.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, reduced thiopyran derivatives.
Substitution products: Various substituted thiopyran derivatives.
Scientific Research Applications
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile may have applications in:
Medicinal chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Industrial applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of amino and nitrile groups could facilitate binding to active sites or interaction with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran cores but different substituents.
Aminothiopyrans: Thiopyrans with amino groups at various positions.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group attached to different cores.
Uniqueness
The uniqueness of 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other thiopyran derivatives.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Properties
IUPAC Name |
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-21-11-5-4-8(13(22-2)14(11)23-3)12-9(6-17)15(19)24-16(20)10(12)7-18/h4-5,12H,19-20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYXPROEQKIEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

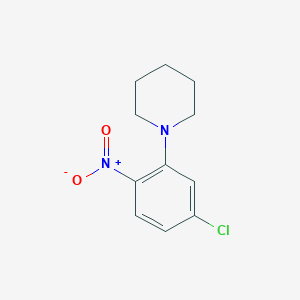
![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)
![6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid](/img/structure/B1305328.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B1305330.png)
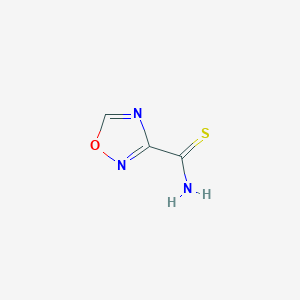
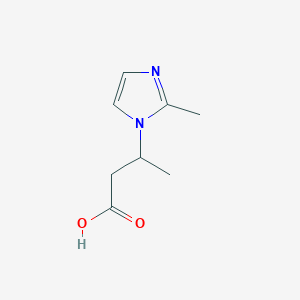
![3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid](/img/structure/B1305342.png)
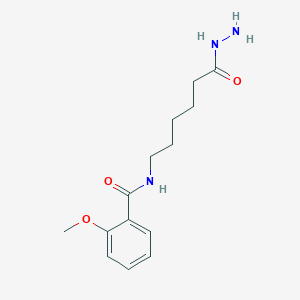

![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)
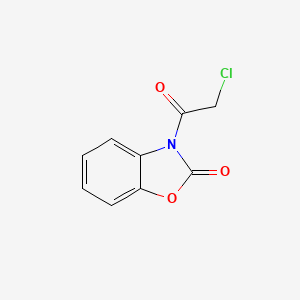
![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)

